6-Methoxy-2-phenylpyrimidine-4-carboxylic acid
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Overview
Description
6-Methoxy-2-phenylpyrimidine-4-carboxylic acid is a chemical compound with the molecular formula C12H10N2O3. It is a pyrimidine derivative characterized by a methoxy group at the 6th position, a phenyl group at the 2nd position, and a carboxylic acid group at the 4th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-phenylpyrimidine-4-carboxylic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-phenylpyrimidine-4-carboxylic acid with methanol in the presence of a catalyst to introduce the methoxy group at the 6th position .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-phenylpyrimidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols .
Scientific Research Applications
6-Methoxy-2-phenylpyrimidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes .
Mechanism of Action
The mechanism of action of 6-Methoxy-2-phenylpyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyrimidine-4-carboxylic acid: Lacks the methoxy group at the 6th position.
6-Methoxy-2-pyridinecarboxylic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.
Uniqueness
6-Methoxy-2-phenylpyrimidine-4-carboxylic acid is unique due to the presence of both the methoxy and phenyl groups, which may confer distinct chemical and biological properties compared to its analogs .
Biological Activity
6-Methoxy-2-phenylpyrimidine-4-carboxylic acid (CAS Number: 85815-04-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features a pyrimidine ring with the following structural characteristics:
- Methoxy Group at the 6-position
- Phenyl Group at the 2-position
- Carboxylic Acid Group at the 4-position
Its molecular formula is C12H11N2O3, with a molecular weight of 230.22 g/mol and a melting point range of 153 to 155 °C. The presence of these functional groups contributes to its biological activity and reactivity in synthetic pathways.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Antimicrobial Activity
The compound has shown promising antimicrobial properties. In studies, it was evaluated against various bacterial strains, demonstrating effectiveness comparable to established antibiotics.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 μg/mL |
Escherichia coli | 16 μg/mL |
Pseudomonas aeruginosa | 64 μg/mL |
These results suggest its potential use in treating infections caused by resistant strains.
Anticancer Properties
This compound has been investigated for its anticancer effects, particularly against breast cancer cell lines such as MDA-MB-231.
In vitro studies revealed:
- IC50 Values :
- MDA-MB-231: 0.126μM
- MCF10A (non-cancerous): 2.5μM
The selectivity index indicates a nearly 20-fold difference in effectiveness between cancerous and non-cancerous cells, highlighting its potential as a targeted therapeutic agent.
Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties, particularly in models of arthritis. It appears to inhibit key enzymes involved in inflammatory pathways, suggesting utility in managing chronic inflammatory conditions.
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets:
- Enzyme Inhibition : It inhibits cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.
- Cell Cycle Modulation : The compound induces apoptosis in cancer cells through caspase activation.
- Binding Affinity Studies : Interaction studies have demonstrated binding to various receptors involved in cell signaling pathways.
Case Studies and Research Findings
Several studies have explored the therapeutic potential of this compound:
-
Antibacterial Efficacy Study :
- Conducted on multiple bacterial strains.
- Findings indicated significant antibacterial activity with low MIC values.
-
Anticancer Activity Assessment :
- Evaluated against breast cancer cell lines.
- Results showed potent inhibition of cell proliferation and induction of apoptosis.
-
Safety Profile Evaluation :
- Acute toxicity studies in animal models showed no adverse effects at doses up to 2000 mg/kg, indicating a favorable safety profile for further development.
Properties
IUPAC Name |
6-methoxy-2-phenylpyrimidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-17-10-7-9(12(15)16)13-11(14-10)8-5-3-2-4-6-8/h2-7H,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPFEVPQMWWLCL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)C(=O)O)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30511356 |
Source
|
Record name | 6-Methoxy-2-phenylpyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30511356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
85815-04-9 |
Source
|
Record name | 6-Methoxy-2-phenylpyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30511356 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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